
4-Methyl-D3-catechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-D3-catechol, also known as 4-methyl-1,2-benzenediol, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, featuring a methyl group at the fourth position on the benzene ring. This compound is known for its white to brown powder or chunk form and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-D3-catechol typically involves the acylation of p-cresol to obtain p-cresyl acetate, followed by a Fries rearrangement reaction to produce 2-hydroxy-5-methyl acetophenone. This intermediate is then alkalified, oxidized at low temperatures, reduced, acidified, extracted, and concentrated to yield the crude product, which is further distilled to obtain pure this compound . The reaction conditions are mild, making the process suitable for industrial production.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with readily available raw materials, simple operations, and low production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-D3-catechol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to its original form or other derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation and various reducing agents for reduction reactions. The conditions often involve aqueous solutions with specific pH levels to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .
Aplicaciones Científicas De Investigación
4-Methyl-D3-catechol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-D3-catechol involves its interaction with various molecular targets and pathways. It can undergo oxidation to form quinones, which then participate in further reactions. These processes are crucial for its role as an antioxidant and inhibitor in biological systems . The compound’s ability to form hydrogen bonds and its unique crystal structure also contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
4-Methyl-D3-catechol is similar to other catechol derivatives, such as catechol (1,2-dihydroxybenzene) and 3,4-dihydroxytoluene. its unique methyl group at the fourth position distinguishes it from these compounds, providing different chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other catechols may not be as effective.
List of Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- 3,4-Dihydroxytoluene
- 4-Methyl-1,2-benzenediol
Propiedades
Fórmula molecular |
C7H8O2 |
|---|---|
Peso molecular |
127.16 g/mol |
Nombre IUPAC |
4-(trideuteriomethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3 |
Clave InChI |
ZBCATMYQYDCTIZ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


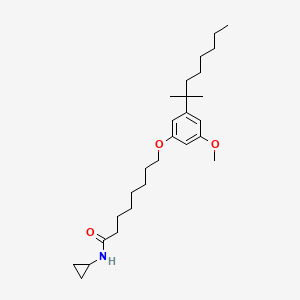
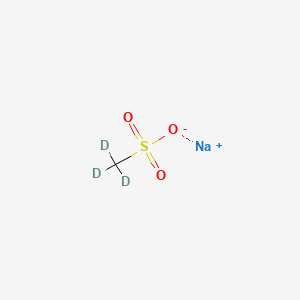



![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398558.png)
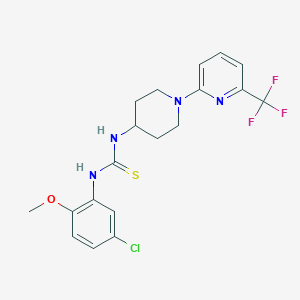

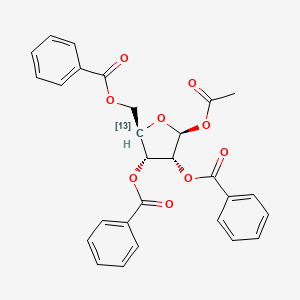
![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)

![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)
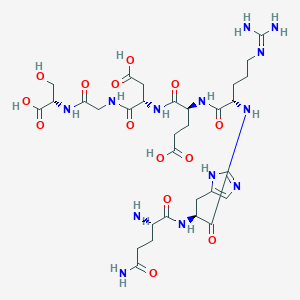
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
